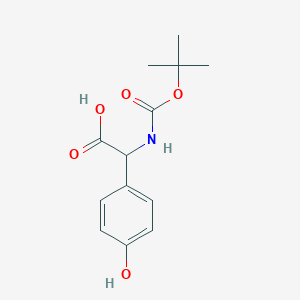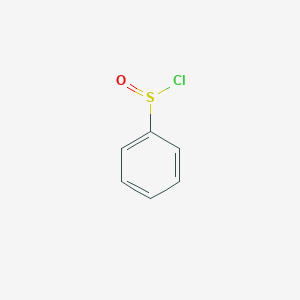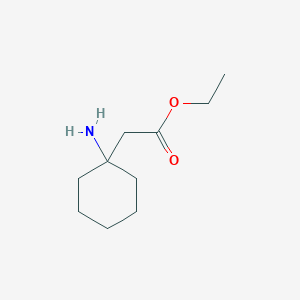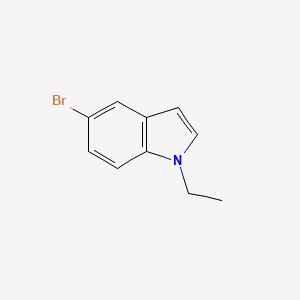
5-Bromo-1-ethyl-1H-indole
Overview
Description
5-Bromo-1-ethyl-1H-indole, commonly referred to as BEI, is a heterocyclic organic compound that has been widely studied due to its unique structure and potential applications in the scientific research field. It is a member of the indole family of compounds, and is composed of a five-membered ring with a bromine atom attached to the ethyl group. BEI is a valuable reagent in organic synthesis due to its unusual reactivity and its ability to form stable complexes with other molecules. It is also used in the development of new drugs and in the fields of biochemistry and biophysics.
Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- Application : Analysis of crystal structure and intermolecular interactions.
- Details : A study demonstrated the formation of a compound derived from 5-bromo-1H-indole, characterized by spectroscopic, thermal tools, and X-ray single crystal diffraction. Hirshfeld surface analysis revealed short intermolecular connections, and molecular orbital (MO) energy level diagrams were explored (Barakat et al., 2017).
Antimicrobial Activity
- Application : Antimicrobial activity.
- Details : A novel series of compounds including 5-bromo-2-ethoxyindol-3-ylidene derivatives were synthesized, exhibiting high antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal strains (Ashok et al., 2015).
Potential 5-HT6 Receptor Ligands
- Application : Development of 5-HT6 receptor ligands.
- Details : A palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles led to the creation of novel indole derivatives, potentially active as 5-HT6 receptor ligands (Schwarz et al., 2008).
Investigation of Brominated Tryptophan Alkaloids
- Application : Identification of brominated tryptophan derivatives.
- Details : Research on Thorectandra and Smenospongia sponges led to the isolation of new brominated tryptophan derivatives, including a compound related to 5-bromo-1-ethyl-1H-indole, showing weak to moderate antimicrobial activity (Segraves & Crews, 2005).
Crystal Structure Analysis in Indole Derivatives
- Application : Crystallography of indole derivatives.
- Details : A study focused on the crystal structure of an indole derivative, including Hirshfeld surface analysis to evaluate intermolecular interactions (Geetha et al., 2017).
Magnesium Catalyzed Dephenylsulfonylation
- Application : Synthesis of 5-ethyl-1H-indole.
- Details : The research presented a novel method for the synthesis of 5-ethyl-1H-indole, a derivative of 5-bromo-1H-indole, using magnesium catalyzed dephenylsulfonylation (Rao et al., 2017).
Development of Anti-Diabetic Agents
- Application : Creation of anti-diabetic agents.
- Details : The synthesis of N-substituted derivatives from this compound analogs showed potential as anti-diabetic agents due to their α-glucosidase inhibition properties (Nazir et al., 2018).
Anticancer and Antioxidant Properties
- Application : Exploration of anticancer and antioxidant properties.
- Details : 3-bromo-1-ethyl-1H-indole showed notable anticancer activity and selective cytotoxicity towards cancer cell lines, also exhibiting glutathione S-transferase isozymes inhibition (Yılmaz et al., 2020).
Peptide Deformylase Inhibitor Analysis
- Application : Investigation of peptide deformylase inhibitors.
- Details : Studies on indole compounds derived from 5-bromo-1H-indole-3-acetohydroxamic acid showed potential as peptide deformylase inhibitors, offering insight into antibacterial activities (Petit et al., 2009).
Antimicrobial Activity Screening
- Application : Screening for antimicrobial activity.
- Details : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole exhibited significant antimicrobial activity, indicating potential for pharmaceutical applications (Mageed et al., 2021).
Synthesis of Spiroindole Phytoalexins
- Application : Synthesis of spiroindole phytoalexins.
- Details : The study focused on synthesizing 5-bromo derivatives of indole and spiroindole phytoalexins, exploring their potential biological activity, particularly in anticancer applications (Očenášová et al., 2015).
Retinoic Acid Metabolism Inhibition
- Application : Inhibition of retinoic acid metabolism.
- Details : Among various azole derivatives, a compound including this compound showed notable inhibitory activity on retinoic acid metabolism (Le Borgne et al., 2003).
Pharmacological Activities of Indole Derivatives
- Application : Exploration of anti-inflammatory and analgesic activities.
- Details : Indole motifs, including 5-substituted derivatives, were investigated for their pharmacological activities, revealing potential in anti-inflammatory and analgesic applications (Basavarajaiah & Mruthyunjayaswamya, 2021).
Synthesis of Indole Derivatives
- Application : Development of synthesis methods for indole derivatives.
- Details : Research focused on synthesizing various indole derivatives, including 5-bromo-3-[( 3,4,5-trimethoxy-phenyl) thio]-1H-indole, for potential pharmaceutical applications (Zhao-chan, 2013).
Synthesis Technology Research
- Application : Optimization of synthesis technology.
- Details : A study developed a synthesis process for 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, a compound related to this compound (Bi-rong, 2013).
Mechanism of Action
Target of Action
5-Bromo-1-ethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biochemical changes . For instance, some indole derivatives have been reported to inhibit viral activity
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
5-Bromo-1-ethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit glutathione S-transferase isozymes, which are crucial for detoxification processes in cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to exhibit selective cytotoxicity towards cancer cell lines, significantly reducing the percentage of live cells compared to control groups . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a pivotal role in cell signaling and regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with glutathione S-transferase isozymes is a notable example of enzyme inhibition . Additionally, this compound may influence the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular outcomes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, maintain their stability over extended periods under controlled conditions . The compound’s effects on cellular function may vary over time, with potential long-term consequences on cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as anticancer activity, without significant adverse effects . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound’s localization within cells can impact its accumulation and effectiveness in targeting specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence this compound’s interaction with biomolecules and its overall biological effects.
Properties
IUPAC Name |
5-bromo-1-ethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZVSDFWQIXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402685 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195253-49-7 | |
| Record name | 5-BROMO-1-ETHYL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-ethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about 5-Bromo-1-ethyl-1H-indole can be obtained from the paper?
A1: The paper describes the successful synthesis and characterization of Methyl 3-(5- Bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate, which incorporates the this compound moiety. The study focuses on confirming the structure of the synthesized compound through X-ray crystallography. [] This technique reveals the three-dimensional arrangement of atoms within the molecule, providing valuable information about bond lengths, angles, and overall conformation. While this data doesn't directly describe this compound itself, it offers insights into its reactivity and potential for forming derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


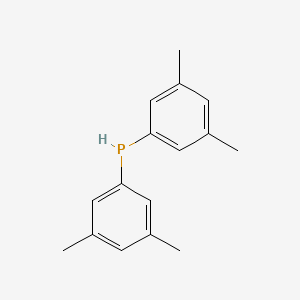
![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)

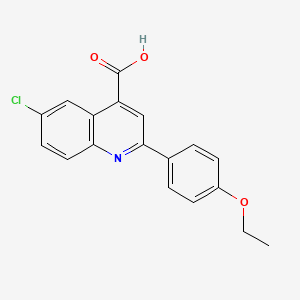


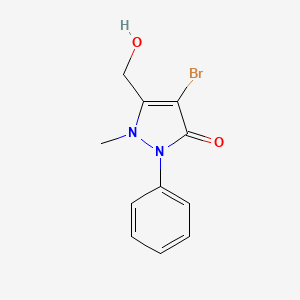
![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)

